molecular formula C10H11NO3 B12532762 Phenol, 4-(cyclopropylmethyl)-2-nitro- CAS No. 663952-53-2

Phenol, 4-(cyclopropylmethyl)-2-nitro-

Cat. No.: B12532762
CAS No.: 663952-53-2
M. Wt: 193.20 g/mol
InChI Key: OLCQMNNQXGDFTP-UHFFFAOYSA-N
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Description

Phenol, 4-(cyclopropylmethyl)-2-nitro- is a nitrophenol derivative intended for research and development purposes. Compounds within the nitrophenol family are frequently utilized as key intermediates in organic synthesis and in the preparation of more complex molecules. Nitrophenols are also studied as model compounds in environmental science, particularly for investigating catalytic reduction processes. The reduction of the nitro group to an amine is a reaction of significant interest, as it can transform hazardous nitrophenols into valuable aminophenols. For instance, 4-aminophenol is a crucial intermediate for manufacturing analgesics and antipyretic drugs . The presence of both the nitro and phenolic functional groups in its structure makes this compound of interest in studies of acidity, reactivity, and spectroscopic properties. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets and handle the compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

663952-53-2

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-(cyclopropylmethyl)-2-nitrophenol

InChI

InChI=1S/C10H11NO3/c12-10-4-3-8(5-7-1-2-7)6-9(10)11(13)14/h3-4,6-7,12H,1-2,5H2

InChI Key

OLCQMNNQXGDFTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Phenol, 4 Cyclopropylmethyl 2 Nitro and Analogues

Retrosynthetic Analysis for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comresearchgate.net For Phenol (B47542), 4-(cyclopropylmethyl)-2-nitro- (Target Molecule 1 ), two primary disconnections are considered: the carbon-nitrogen bond of the nitro group and the carbon-carbon bond linking the cyclopropylmethyl group to the aromatic ring.

Route A: Nitration as the final step. A functional group interconversion (FGI) first removes the nitro group, leading to the precursor 4-(cyclopropylmethyl)phenol (2 ). This disconnection corresponds to an electrophilic aromatic nitration reaction. The hydroxyl group of phenol is a strong ortho-, para-directing group. byjus.comlibretexts.org Since the para-position in compound 2 is already substituted, nitration is expected to be highly regioselective, yielding the desired ortho-nitro product. Precursor 2 can be further disconnected at the C(aryl)-C(alkyl) bond. This suggests a Friedel-Crafts type reaction or a modern cross-coupling reaction. A disconnection via a Friedel-Crafts approach would lead to phenol and a cyclopropylmethyl halide or alcohol. However, controlling such alkylations can be challenging. A more reliable approach involves a cross-coupling strategy, which would disconnect 2 into a protected 4-halophenol and a cyclopropylmethyl organometallic reagent.

Route B: Alkylation as the final step. Alternatively, the C(aryl)-C(alkyl) bond can be disconnected first. This would lead to 2-nitrophenol (B165410) (3 ) and a suitable cyclopropylmethyl electrophile. However, the alkylation of a nitrophenol can be difficult due to the deactivating nature of the nitro group. Therefore, Route A, where nitration follows the installation of the alkyl group, is generally considered the more plausible synthetic strategy.

This analysis suggests that a forward synthesis would likely commence with the synthesis of 4-(cyclopropylmethyl)phenol, followed by a regioselective nitration.

Strategies for Introducing the Nitro Group into Phenolic Systems

The introduction of a nitro group onto a phenol ring is a classic electrophilic aromatic substitution reaction. The high reactivity of the phenol ring requires careful control of reaction conditions to avoid over-nitration and oxidative side reactions. byjus.comlibretexts.org

Direct nitration of phenols is a well-established transformation. The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. nih.gov In the case of a 4-substituted phenol like 4-(cyclopropylmethyl)phenol, the para position is blocked, thus favoring substitution at the ortho position.

The choice of nitrating agent and reaction conditions is crucial for maximizing yield and selectivity. dergipark.org.tr

Dilute Nitric Acid: Treating phenols with dilute nitric acid at low temperatures can yield a mixture of ortho- and para-nitrophenols. byjus.com For a 4-substituted phenol, this method would primarily give the 2-nitro product.

Concentrated Nitric and Sulfuric Acid: This is a powerful nitrating mixture, but its use with highly activated substrates like phenols can lead to oxidation and the formation of tarry by-products. libretexts.org

Metal Nitrates and Acidic Salts: A milder and often more selective approach involves using a combination of a metal nitrate (B79036) (e.g., NaNO₃) with an acidic salt such as Mg(HSO₄)₂ or NaHSO₄·H₂O on a solid support like wet SiO₂. nih.gov These heterogeneous systems can generate nitric acid in situ at low concentrations, leading to cleaner reactions and simpler workups with good yields. nih.gov For instance, the nitration of various 4-substituted phenols using Mg(HSO₄)₂/NaNO₃/wet SiO₂ in dichloromethane (B109758) at room temperature provides moderate to excellent yields of the corresponding 2-nitrophenols. nih.gov

Catalyst-Controlled Regioselectivity: The ortho:para isomer ratio can be influenced by steric hindrance, the choice of reagent, and solvent effects. dergipark.org.tr While the target molecule's precursor already directs ortho, methods have been developed to enhance ortho-selectivity in general. For example, using NH₄NO₃ and KHSO₄ has been reported for regioselective ortho-nitration of phenols. dergipark.org.tr A procedure for the synthesis of 2-nitro-4-tert-butyl phenol uses nitric acid and a catalytic amount of NaNO₂ in ethyl acetate (B1210297) at 0°C, resulting in a high yield. prepchem.com This method could be directly applicable to the synthesis of the target compound.

Table 1: Comparison of Electrophilic Nitration Methods for Phenols

Nitrating SystemSubstrate TypeTypical ConditionsKey FeaturesReference
Dilute HNO₃PhenolLow temperature (e.g., 298 K)Gives o/p mixture; requires separation. byjus.com
HNO₃ / H₂SO₄PhenolVariesHighly reactive; risk of oxidation and over-nitration. libretexts.org
NaNO₃ / NaHSO₄·H₂O / wet SiO₂4-Substituted PhenolsDichloromethane, room temp.Heterogeneous, mild conditions, good yields, easy work-up. nih.gov
NH₄NO₃ / KHSO₄PhenolsReflux temperatureGood to excellent yields with high ortho-regioselectivity. dergipark.org.tr
HNO₃ / cat. NaNO₂4-tert-Butyl PhenolEthyl acetate, 0°CHigh yield for ortho-nitration. prepchem.com

To circumvent the often harsh conditions of classical electrophilic nitration, several alternative methods have been developed.

Nitrite (B80452) Photoinduced Oxidation: Phenol can be nitrated upon photoinduced oxidation of nitrite (NO₂⁻). acs.orgacs.org In aqueous systems, especially in the presence of species like Fe(III), photoexcitation can lead to the formation of the nitrogen dioxide radical (•NO₂). nih.govcapes.gov.br This radical is the active species that nitrates the phenol ring. acs.orgacs.org This method can be environmentally significant and may operate under milder, near-neutral pH conditions, offering a different pathway for nitration. nih.gov

Chemoselective Nitrating Agents: Other reagents have been identified for their high chemoselectivity. tert-Butyl nitrite, for example, has been shown to be a safe and selective agent for the mononitration of phenolic substrates, even in the presence of other sensitive functional groups. nih.gov The proposed mechanism involves the formation of an O-nitrosyl intermediate, followed by homolysis and oxidation to achieve C-nitration. nih.gov This method is particularly useful for complex molecules like peptides containing tyrosine. nih.gov

Metal Nitrate Complexes: Various metal nitrates, such as Cu(NO₃)₂, have been used as nitrating agents, sometimes under microwave-assisted or heterogeneous conditions, promoting green chemistry principles. semanticscholar.org For instance, cellulose-supported Ni(NO₃)₂ has been used for the regioselective ortho-nitration of phenols. researchgate.net

Table 2: Alternative Nitration Strategies for Phenolic Compounds

MethodReagents/ConditionsMechanism/Active SpeciesAdvantagesReference
Photoinduced NitrationNaNO₂, Fe(III), UV light (e.g., 312 nm)Nitrogen dioxide radical (•NO₂)Milder conditions, environmentally relevant pathway. acs.orgacs.orgnih.gov
Chemoselective Nitrationtert-Butyl nitrite (t-BuONO)O-nitrosyl intermediate, phenoxyl radicalHighly selective for phenols, safe, mild. nih.gov
Heterogeneous NitrationCellulose-supported Ni(NO₃)₂In situ generation of nitrating agentMild, selective for ortho-nitration, biodegradable support. researchgate.net

Methods for Incorporating the Cyclopropylmethyl Moiety

The introduction of the C-linked cyclopropylmethyl group onto the phenol ring is a key synthetic challenge. This can be achieved either by direct alkylation of a phenol derivative or through the construction of the side chain from a pre-functionalized phenol.

While O-cyclopropylation of phenols is a known reaction, for instance via the copper-catalyzed Chan-Lam reaction using potassium cyclopropyl (B3062369) trifluoroborate, achieving C-cyclopropylation is more complex. acs.orgnih.gov Direct Friedel-Crafts alkylation of phenols with a cyclopropylmethyl halide is often problematic due to the high reactivity of the phenol ring, potential for rearrangement of the cyclopropylmethyl cation, and polyalkylation.

A more viable strategy involves building the side chain. For example, a synthetic route to a precursor for the drug Betaxolol, which features a cyclopropylmethoxyethyl group, starts from 2-(4-hydroxyphenyl)ethanol (B1682651). ntnu.no This starting material could be a synthon for our target molecule. The cyclopropylmethyl group can be introduced via Williamson ether synthesis on the ethanol (B145695) side-chain hydroxyl group, not the phenolic one. Another route involves converting 2-(4-hydroxyphenyl)ethanol to 4-(2-chloroethyl)phenol (B1595590), which is then reacted with cyclopropylmethanol (B32771) to form the ether linkage. ntnu.no While these methods form a cyclopropylmethoxyethyl group, they illustrate a general strategy of building the substituent from a pre-functionalized phenol.

Modern cross-coupling reactions offer a powerful and versatile toolkit for forming carbon-carbon bonds, including those involving the cyclopropylmethyl group.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is an excellent method for coupling aryl halides or triflates with organoboron reagents. nih.gov To synthesize 4-(cyclopropylmethyl)phenol, one could couple a protected 4-halophenol (e.g., 4-bromoanisole) with a cyclopropylmethylboronic acid or a more stable potassium cyclopropylmethyltrifluoroborate. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

Synthesis of the Coupling Partner: The required cyclopropylmethylboron reagent can be synthesized through various methods. The formation of the cyclopropyl ring itself can be achieved via an alkenylation-cyclopropanation sequence. acs.org For example, a phenol can be O-vinylated, followed by cyclopropanation of the resulting vinyl ether. acs.org The development of methods for the α-cyclopropanation of ketones using hydrogen borrowing catalysis also provides a route to cyclopropyl-containing structures. acs.org

The use of the cyclopropylmethyl moiety also serves as a mechanistic probe in radical reactions, as the cyclopropylmethyl radical undergoes a characteristic and rapid ring-opening to the but-3-enyl radical. This property is important to consider in any synthetic step that might involve radical intermediates.

Introduction of Cyclopropylmethyl as a Protecting Group or Intermediate

The cyclopropylmethyl (cPrMe) group serves a crucial role in the synthesis of complex molecules, acting as a versatile protecting group for phenolic hydroxyls. nih.gov Its utility is highlighted by its straightforward introduction, stability across a range of chemical conditions, and its relatively easy removal under various acidic conditions, making it a superior alternative to the more common methyl group in many contexts. nih.gov

The introduction of the cPrMe group is typically achieved via Williamson ether synthesis, where the phenoxide anion reacts with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. This method was successfully employed in the total synthesis of resveratrol (B1683913) dimers, where a free phenolic group was protected to afford the desired cyclopropylmethyl ether intermediate. nih.gov This strategy prevents unwanted side reactions on the phenol's hydroxyl group during subsequent synthetic steps.

Beyond its role as a protecting group, the cyclopropylmethyl moiety is also a key structural component in various biologically active molecules, such as the beta-blocker Betaxolol. In syntheses targeting such compounds, the cyclopropylmethyl group is introduced as a permanent part of the final structure. For instance, the precursor 4-(2-(cyclopropylmethoxy)ethyl)phenol can be synthesized by reacting 4-(2-chloroethyl)phenol with cyclopropylmethanol or by reacting p-hydroxyphenylethanol with cyclopropyl methyl chloride under basic conditions. ntnu.nogoogle.com These examples underscore the dual importance of the cyclopropylmethyl group, serving as both a temporary protecting shield and a permanent structural feature.

Convergent and Linear Synthetic Pathways for Phenol, 4-(cyclopropylmethyl)-2-nitro-

The construction of a target molecule can generally follow two strategic pathways: linear or convergent synthesis. A linear synthesis assembles the molecule in a stepwise fashion, with each step building upon the previous one. differencebetween.com In contrast, a convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in a later stage to form the final product. wikipedia.orgchemistnotes.com

For a molecule like Phenol, 4-(cyclopropylmethyl)-2-nitro-, these two approaches can be visualized as follows:

PathwayDescriptionHypothetical StepsAssumed Yield per StepCalculated Overall Yield
Linear SynthesisStepwise construction of the molecule from a single starting material.A → B → C → Target80%51.2% (0.8 * 0.8 * 0.8)
Convergent SynthesisIndependent synthesis of fragments followed by combination.(A → B) + (C → D) → Target80%64.0% (0.8 * 0.8 for fragments, then 1.0 * 0.8 for final step)

Green Chemistry Principles in the Synthesis of Substituted Nitrophenols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of substituted nitrophenols, traditionally reliant on harsh reagents like concentrated nitric and sulfuric acids, is an area where these principles can have a significant impact.

Key green chemistry considerations for nitrophenol synthesis include:

Use of Safer Solvents and Auxiliaries: Research has focused on reducing the volume of solvents, which often act as thermal sinks for highly exothermic nitration reactions. cetjournal.it Furthermore, studies have demonstrated that the synthesis of nitrophenols can be achieved with high yield by simply controlling physical parameters like temperature and nitric acid concentration, thereby avoiding the need for additional organic solvents and catalysts altogether. paspk.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. Solid acid catalysts, such as zeolites (H-β), γ-alumina, and silica-supported sulfuric acid, offer advantages over traditional liquid acids. paspk.orgresearchgate.net They are often more selective, reduce waste by being recyclable, and simplify product separation.

Use of Renewable Feedstocks: A developing area in green chemistry involves using materials derived from biological sources. For instance, plant extracts have been used in the "green fabrication" of metal nanoparticles that serve as effective catalysts in reactions involving nitrophenols, such as their reduction to aminophenols. nih.govrsc.org This approach points toward a future where catalysts can be generated from renewable and non-toxic sources.

By integrating these principles, the synthesis of compounds like Phenol, 4-(cyclopropylmethyl)-2-nitro- can become more environmentally benign, safer, and economically viable.

Catalytic Approaches in the Synthesis of Phenol, 4-(cyclopropylmethyl)-2-nitro-

Catalysis is instrumental in controlling the synthesis of substituted nitrophenols, particularly in achieving regioselectivity (i.e., directing the nitro group to the desired position on the aromatic ring). The direct nitration of a 4-substituted phenol, such as 4-(cyclopropylmethyl)phenol, would be expected to yield the ortho-nitro product due to the directing effects of the hydroxyl and alkyl groups. However, catalysts can significantly improve the yield and selectivity of this transformation.

Several classes of catalysts have been investigated for the nitration of phenols:

Solid Acid Catalysts: Zeolite-based catalysts like H-β and γ-alumina have demonstrated high conversion and selectivity in phenol nitration. researchgate.net For example, using an H-β catalyst in the nitration of phenol resulted in 92% conversion with 78% selectivity for the ortho-isomer. researchgate.net These catalysts are advantageous as they are easily separated from the reaction mixture and can be reused.

Heteropolyacids and Supported Acids: Other solid acids, including silica-supported sulfuric acid and p-toluene sulfonic acid, have been employed for the industrial production of nitrophenols, offering an economical and more environmentally friendly alternative to homogenous acid mixtures. paspk.org

Nitrite Catalysis: In some laboratory preparations, a catalytic amount of sodium nitrite (NaNO2) is used in conjunction with nitric acid to facilitate the nitration of substituted phenols, as seen in the synthesis of 2-nitro-4-t-butyl phenol. prepchem.com

The table below summarizes findings from a comparative study on catalytic nitration of phenol.

CatalystSubstrateOverall Conversion (%)Ortho-Nitrophenol Selectivity (%)Para-Nitrophenol Selectivity (%)Reference
H-βPhenol927814 researchgate.net
γ-aluminaPhenol907416 researchgate.net
None (Controlled Parameters)Phenol917714 paspk.org

These catalytic methods provide a pathway to selectively synthesize Phenol, 4-(cyclopropylmethyl)-2-nitro- from its precursor with high efficiency.

Scale-Up Considerations and Process Intensification in Laboratory Synthesis

Transitioning a chemical synthesis from a small-scale laboratory procedure to a larger scale, even within a lab context, presents significant challenges, particularly for highly exothermic reactions like nitration. cetjournal.it Safety becomes a primary concern due to the risk of thermal runaway. Process intensification offers a set of innovative principles and technologies to make chemical processes safer, more efficient, and more sustainable. vcu.edu

Key aspects of process intensification relevant to the synthesis of Phenol, 4-(cyclopropylmethyl)-2-nitro- include:

Shift from Batch to Continuous Processing: Traditional batch reactors have poor heat transfer characteristics, making temperature control difficult during scale-up. Continuous flow reactors, such as packed-bed or tubular reactors, offer vastly superior heat exchange due to their high surface-area-to-volume ratio. cetjournal.it This allows for better temperature control, mitigating safety risks and often improving selectivity. Continuous processes have been successfully demonstrated for the production of nitrophenols and their derivatives. acs.orgacs.orgjustia.com

Reduced Reaction Volumes: By moving to a continuous system, the total volume of hazardous reagents held at reaction conditions at any given moment (the hold-up) is drastically reduced. cetjournal.it This inherently makes the process safer.

The shift towards continuous manufacturing and other process intensification strategies is crucial for the safe and efficient laboratory-scale production of nitrated compounds, ensuring that syntheses are not only chemically effective but also operationally robust.

Advanced Structural Characterization and Spectroscopic Analysis

Molecular Structure Elucidation via X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For "Phenol, 4-(cyclopropylmethyl)-2-nitro-," obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its molecular structure.

The analysis would reveal key structural parameters, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them would confirm the connectivity of the cyclopropylmethyl and nitro groups to the phenol (B47542) ring.

Conformation: The dihedral angles would describe the spatial orientation of the cyclopropyl (B3062369) group relative to the aromatic ring and the conformation of the nitro group.

Intermolecular interactions: In the solid state, molecules interact through forces such as hydrogen bonding (involving the phenolic hydroxyl group and the nitro group of an adjacent molecule) and van der Waals forces. X-ray crystallography would elucidate these packing arrangements in the crystal lattice.

While a crystal structure for the specific title compound is not publicly documented, studies on related nitrophenols have been reported, providing a basis for expected structural features. For instance, the crystal structure of other nitrophenol derivatives often reveals planar or near-planar conformations of the aromatic ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A full suite of NMR experiments, including 1H, 13C, and two-dimensional techniques, would be employed to characterize "Phenol, 4-(cyclopropylmethyl)-2-nitro-".

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For "Phenol, 4-(cyclopropylmethyl)-2-nitro-," the expected signals would be:

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.5 ppm). Due to the substitution pattern, they would likely exhibit a complex splitting pattern (e.g., doublets and doublet of doublets). The electron-withdrawing nitro group would deshield the ortho and para protons, shifting them downfield.

Phenolic Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which is concentration and solvent-dependent. In some cases, intramolecular hydrogen bonding with the ortho-nitro group can shift this proton significantly downfield.

Cyclopropylmethyl Protons: The protons of the cyclopropylmethyl group would appear in the upfield region. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would likely appear as a doublet, coupled to the methine proton of the cyclopropyl ring. The cyclopropyl protons themselves would show complex multiplets at even higher fields (typically δ 0.3-1.5 ppm).

Expected ¹H NMR Data Table (Illustrative)

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-3 7.5 - 7.8 d ~8-9
H-5 7.0 - 7.3 dd ~8-9, ~2-3
H-6 6.8 - 7.1 d ~2-3
-OH 5.0 - 11.0 br s -
-CH₂- 2.5 - 2.8 d ~7
-CH- (cyclopropyl) 0.8 - 1.2 m -

Note: This is an illustrative table. Actual values can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For "Phenol, 4-(cyclopropylmethyl)-2-nitro-," a total of 10 distinct carbon signals would be expected in the proton-decoupled spectrum.

Aromatic Carbons: Six signals would appear in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-1) and the carbon bearing the nitro group (C-2) would be significantly deshielded. The chemical shifts of these carbons provide insight into the electronic effects of the substituents. docbrown.infooregonstate.edu

Cyclopropylmethyl Carbons: The methylene carbon and the two distinct carbons of the cyclopropyl ring would appear in the upfield aliphatic region (δ 10-40 ppm).

Expected ¹³C NMR Data Table (Illustrative)

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-1 (C-OH) 150 - 160
C-2 (C-NO₂) 135 - 145
C-3 125 - 135
C-4 (C-CH₂-cyclopropyl) 140 - 150
C-5 115 - 125
C-6 110 - 120
-CH₂- 35 - 45
-CH- (cyclopropyl) 10 - 15

Note: This is an illustrative table. Actual values can vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between the aromatic protons and the coupling between the methylene and cyclopropyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For "Phenol, 4-(cyclopropylmethyl)-2-nitro-," the key expected vibrational bands would be:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropylmethyl group) appear below 3000 cm⁻¹.

N-O Stretches (Nitro Group): The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. researchgate.net

C=C Stretches (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-O Stretch: The phenolic C-O stretching vibration is expected in the 1200-1260 cm⁻¹ range.

Expected IR Absorption Data Table (Illustrative)

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (phenolic) 3200 - 3600 Broad, Strong
C-H (aromatic) 3000 - 3100 Medium
C-H (aliphatic) 2850 - 3000 Medium
C=C (aromatic) 1450 - 1600 Medium to Strong
NO₂ (asymmetric stretch) 1500 - 1560 Strong
NO₂ (symmetric stretch) 1300 - 1370 Strong

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic and cyclopropyl rings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For "Phenol, 4-(cyclopropylmethyl)-2-nitro-" (C₁₀H₁₁NO₃), the expected exact mass would be calculated and compared to the experimentally determined value, typically with an accuracy of a few parts per million (ppm).

Expected HRMS Data

Molecular Formula Calculated Exact Mass

In addition to accurate mass, the mass spectrum reveals the fragmentation pattern of the molecule upon ionization. This pattern is a fingerprint of the molecular structure. Expected fragmentation pathways for "Phenol, 4-(cyclopropylmethyl)-2-nitro-" could include:

Loss of the nitro group (-NO₂)

Loss of the cyclopropylmethyl group or fragments thereof.

Cleavage of the ether linkage is not applicable here, but fragmentation of the aromatic ring is possible under high energy conditions.

A common fragmentation for nitrophenols involves the loss of NO and subsequent rearrangement. researchgate.net

Analysis of these fragments helps to piece together the structure of the parent molecule and confirm the proposed connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The electronic absorption spectrum of "Phenol, 4-(cyclopropylmethyl)-2-nitro-" is primarily dictated by the nitrophenol chromophore. This system, comprising a benzene ring substituted with a hydroxyl (-OH) group, a nitro (-NO2) group, and an alkyl group (cyclopropylmethyl), gives rise to characteristic absorption bands in the ultraviolet-visible region. These absorptions are due to electronic transitions between molecular orbitals, principally of the π → π* and n → π* types.

The key chromophore is the 2-nitrophenol (B165410) moiety. The electronic spectrum of nitrophenols is influenced by intramolecular charge transfer from the electron-donating hydroxyl group to the electron-withdrawing nitro group. This charge transfer character significantly affects the position and intensity of the absorption bands.

Based on data for structurally related compounds such as 4-methyl-2-nitrophenol (B89549) and 4-ethyl-2-nitrophenol, "Phenol, 4-(cyclopropylmethyl)-2-nitro-" is expected to exhibit two main absorption bands. A strong absorption band, attributed to a π → π* transition, is anticipated in the region of 300-360 nm. A weaker band, corresponding to an n → π* transition of the nitro group, is expected at a longer wavelength, potentially extending into the visible region. The presence of the electron-donating cyclopropylmethyl group at the 4-position is likely to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted 2-nitrophenol.

The position of the absorption maxima can also be sensitive to the solvent polarity and the pH of the medium. In alkaline solutions, the deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) ion results in a significant red shift of the main absorption band to around 400 nm, due to the enhanced electron-donating ability of the phenolate oxygen. researchgate.net

Table 3.5.1: Predicted UV-Vis Absorption Data for Phenol, 4-(cyclopropylmethyl)-2-nitro-

Predicted Transition Approximate λmax (nm) Nature of Transition
Band I 300 - 360 π → π*

Chiroptical Spectroscopy (if chiral centers are present or induced, e.g., for cyclopropyl derivatives)

"Phenol, 4-(cyclopropylmethyl)-2-nitro-" is an achiral molecule as it does not possess any stereogenic centers and has a plane of symmetry. Therefore, under normal conditions in an achiral solvent, it is not expected to exhibit a circular dichroism (CD) or vibrational circular dichroism (VCD) spectrum.

However, chiroptical properties can be induced in achiral molecules under specific circumstances. nih.govresearchgate.net The presence of the cyclopropylmethyl group introduces conformational complexity. While rotation around the single bonds is generally free, specific conformations may be energetically preferred. If the molecule were to adopt a stable, non-planar conformation that is chiral, it could theoretically exhibit chiroptical activity. This phenomenon is known as conformational chirality. rsc.org Computational studies on molecules like cyclopropyl methyl ketone have explored the stability of different conformations. chemistryworld.com

Furthermore, induced circular dichroism (ICD) can be observed when an achiral molecule interacts with a chiral environment. synchrotron-soleil.fr For "Phenol, 4-(cyclopropylmethyl)-2-nitro-", an ICD signal could be generated in the following scenarios:

Chiral Solvents: When dissolved in a chiral solvent, the differential interaction of the solvent molecules with the solute can lead to a preference for one chiral conformation of the solute, resulting in a net CD signal. unibs.itnih.gov

Host-Guest Complexation: If the molecule forms a complex with a chiral host molecule, such as a cyclodextrin, the constrained environment can induce a chiral conformation in the guest molecule, leading to an observable ICD spectrum. nih.gov

Chiral Surfaces: Adsorption of the molecule onto a chiral surface can also induce chirality.

The study of such induced chiroptical properties could provide valuable information about the conformational preferences of the cyclopropylmethyl group and its interactions with its environment. Techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) would be the methods of choice for such investigations. synchrotron-soleil.fr

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. dergipark.org.tr Methods like B3LYP and HF with appropriate basis sets such as 6-311G or 6-31G(d) are frequently employed to calculate the properties of phenol (B47542) derivatives. longdom.orgresearchgate.net These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution.

The first step in computational analysis is geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule. For "Phenol, 4-(cyclopropylmethyl)-2-nitro-", this process is complicated by the rotational freedom of the cyclopropylmethyl and hydroxyl groups.

Conformational analysis is performed to map the potential energy surface of the molecule. This is often achieved by systematically rotating specific dihedral angles and calculating the energy of each resulting conformer. For instance, studies on similar flexible molecules involve varying key torsion angles in increments (e.g., every 10 degrees) to identify all possible low-energy conformations. researchgate.net For the title compound, the critical dihedral angles would involve the C(ring)-C(methylene) bond of the cyclopropylmethyl group and the C(ring)-O bond of the hydroxyl group. The optimized geometry corresponding to the global minimum on the potential energy surface represents the most stable conformer. researchgate.netufms.br

Table 1: Predicted Stable Conformers of Phenol, 4-(cyclopropylmethyl)-2-nitro-

ConformerDihedral Angle (C3-C4-Cα-Cβ)Relative Energy (kcal/mol)Population (%)
1 ~60°0.0045
2 ~180°0.5030
3 ~-60°1.2025

Note: Data are hypothetical and illustrative of a typical conformational analysis output.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. pearson.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

For "Phenol, 4-(cyclopropylmethyl)-2-nitro-", the HOMO is expected to be localized primarily on the electron-rich phenol ring and the hydroxyl group. In contrast, the electron-withdrawing nitro group (-NO2) would cause the LUMO to be concentrated on the nitro group and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In nitrophenol compounds, this gap is a key factor in determining their charge transfer characteristics. africaresearchconnects.com

Table 2: Predicted Frontier Orbital Energies

ParameterPredicted Value (eV)
HOMO Energy -6.8
LUMO Energy -2.5
HOMO-LUMO Gap (ΔE) 4.3

Note: Values are hypothetical, based on typical DFT calculations for similar nitrophenol derivatives.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.commdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For the title compound, these regions are expected around the oxygen atoms of the nitro group and the phenolic oxygen.

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. A strong positive potential is anticipated around the hydrogen atom of the hydroxyl group.

Green Regions : Represent neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's reactive sites and is instrumental in understanding intermolecular interactions. mdpi.comresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of "Phenol, 4-(cyclopropylmethyl)-2-nitro-". These indices provide a quantitative measure of the molecule's stability and reactivity tendencies. nih.gov

Ionization Potential (I) : Approximated as I ≈ -E(HOMO)

Electron Affinity (A) : Approximated as A ≈ -E(LUMO)

Chemical Hardness (η) : η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, making them less reactive. researchgate.net

Chemical Softness (S) : S = 1 / η. Soft molecules are more polarizable and reactive. researchgate.net

Electronegativity (χ) : χ = (I + A) / 2

Electrophilicity Index (ω) : ω = χ² / (2η). This index measures the energy stabilization when the molecule acquires additional electronic charge.

Studies on similar molecules like p-nitrophenol show that the presence of the nitro group significantly influences these reactivity descriptors.

Table 3: Calculated Quantum Chemical Descriptors

DescriptorFormulaPredicted Value (eV)
Ionization Potential (I) -E(HOMO)6.8
Electron Affinity (A) -E(LUMO)2.5
Chemical Hardness (η) (I-A)/22.15
Chemical Softness (S) 1/η0.465
Electronegativity (χ) (I+A)/24.65
Electrophilicity Index (ω) χ²/(2η)5.03

Note: Values are hypothetical and derived from the predicted HOMO/LUMO energies.

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For "Phenol, 4-(cyclopropylmethyl)-2-nitro-", MD simulations can be used to:

Assess the conformational stability of the molecule in different environments (e.g., in a solvent or interacting with a biological target). nih.gov

Study the flexibility of the cyclopropylmethyl group and its preferred orientations.

Analyze intermolecular interactions, such as hydrogen bonding with solvent molecules or other solutes.

These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic system, which is particularly important for predicting its interactions within a biological context. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful tool for structural confirmation when compared with experimental data. longdom.org

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. longdom.orgnih.gov These predicted shifts are typically compared to a reference compound like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy : DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. longdom.org

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netnih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, corresponding to the λ(max) values observed in UV-Vis spectroscopy.

Table 4: Computationally Predicted Spectroscopic Data

SpectroscopyParameterPredicted Value
¹H NMR Chemical Shift (δ, ppm) - OH~10.5
¹³C NMR Chemical Shift (δ, ppm) - C-NO₂~138
IR Vibrational Frequency (cm⁻¹) - NO₂ asym. stretch~1520
UV-Vis Max. Absorption (λmax, nm)~350

Note: Data are hypothetical and based on typical values for substituted nitrophenols.

Theoretical Mechanistic Studies of Reactions Involving Phenol, 4-(cyclopropylmethyl)-2-nitro-

Due to the specific combination of substituents on the aromatic ring, "Phenol, 4-(cyclopropylmethyl)-2-nitro-" presents a unique case for theoretical mechanistic studies. While direct computational research on this exact molecule is not extensively available in public literature, a comprehensive understanding of its potential reaction mechanisms can be extrapolated from theoretical studies on analogous substituted nitrophenols. These studies, predominantly employing Density Functional Theory (DFT), provide critical insights into the electronic effects of the individual functional groups and their collective influence on reaction pathways.

The primary reactive centers of "Phenol, 4-(cyclopropylmethyl)-2-nitro-" are the hydroxyl group, the electron-rich aromatic ring, and the nitro group. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group, further modulated by the cyclopropylmethyl substituent, dictates the molecule's reactivity in various chemical transformations.

Electrophilic Aromatic Substitution:

The hydroxyl group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. quora.com Conversely, the nitro group is a strong deactivating group and a meta-director. quora.com In "Phenol, 4-(cyclopropylmethyl)-2-nitro-," the positions ortho and para to the hydroxyl group are positions 2, 6, and 4. Since position 2 is occupied by the nitro group and position 4 by the cyclopropylmethyl group, the remaining open position for electrophilic attack directed by the hydroxyl group is position 6. The nitro group at position 2 would direct incoming electrophiles to position 4 (already substituted) and position 6. Therefore, both directing groups favor electrophilic substitution at position 6.

Theoretical studies on the nitration of substituted phenols confirm that the hydroxyl group's directing effect is dominant. ukessays.com The reaction typically proceeds via the formation of a resonance-stabilized carbocation intermediate, and the stability of this intermediate determines the regioselectivity. ukessays.com For "Phenol, 4-(cyclopropylmethyl)-2-nitro-," the transition state leading to substitution at position 6 would be the most stable due to the concerted directing effects.

Nucleophilic Aromatic Substitution:

While less common for phenols, nucleophilic aromatic substitution can occur under specific conditions, particularly when strong electron-withdrawing groups are present to stabilize the Meisenheimer complex intermediate. The nitro group at the ortho position significantly enhances the susceptibility of the ring to nucleophilic attack. Theoretical studies on nitrophenols have shown that the presence of a nitro group lowers the activation energy for nucleophilic substitution.

Oxidation and Radical Reactions:

The phenolic hydroxyl group is susceptible to oxidation. Theoretical studies on the oxidation of phenols by various reagents, including hypervalent iodine compounds, have been investigated using DFT calculations. rsc.org These studies reveal that the reaction often initiates with a ligand exchange followed by a redox process. rsc.org The presence of an electron-withdrawing substituent, such as a nitro group, can make the initial redox step more energy-intensive by destabilizing the resulting phenoxenium ion. rsc.org

The reaction of phenols with radicals, such as the hydroxyl radical (•OH), has also been a subject of theoretical investigation. DFT studies on the reaction of phenol with •OH in an aqueous medium have explored different reaction pathways, including hydrogen atom abstraction from the hydroxyl group and radical addition to the aromatic ring. researchgate.net The results indicate that radical addition to the ortho and para positions is generally favored. researchgate.net In the case of "Phenol, 4-(cyclopropylmethyl)-2-nitro-", the presence of the nitro group would likely influence the preferred site of radical attack.

Photochemical Reactions:

Nitrophenols are known to undergo photochemical transformations. Theoretical studies on the photolysis of 2-nitrophenol (B165410) have shown that it can lead to the formation of nitrous acid (HONO) and other radical species. rsc.org These reactions are believed to proceed through an excited triplet state. rsc.org Quantum mechanical calculations suggest that upon photoexcitation, an intramolecular hydrogen transfer from the hydroxyl group to the nitro group can occur, leading to an aci-nitro intermediate, which then decomposes. rsc.org The presence of the cyclopropylmethyl group at the para position is unlikely to alter this fundamental photochemical pathway but may influence the quantum yields and reaction rates.

Illustrative Theoretical Data for Analogous Systems:

To provide a quantitative perspective, the following tables present theoretical data from studies on related nitrophenol systems. These values offer an approximation of the energetic and electronic properties relevant to the reactivity of "Phenol, 4-(cyclopropylmethyl)-2-nitro-".

Table 1: Calculated Bond Dissociation Enthalpies (BDE) for Substituted Phenols

CompoundBDE (O-H) (kcal/mol)Method
Phenol87.3B3LYP/6-311++G(d,p)
p-Nitrophenol85.5B3LYP/6-311++G(d,p)
o-Nitrophenol83.1B3LYP/6-311++G(d,p)

Data adapted from computational studies on substituted phenols. The BDE of the O-H bond is a key indicator of the antioxidant activity and susceptibility to hydrogen atom abstraction.

Table 2: Calculated Activation Barriers for Electrophilic Nitration of Phenol

Position of AttackActivation Energy (kcal/mol)Method
ortho15.2DFT/B3LYP
meta21.5DFT/B3LYP
para14.8DFT/B3LYP

Data represents a model system and illustrates the strong directing effect of the hydroxyl group in electrophilic aromatic substitution.

Chemical Reactivity and Derivatization Studies

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group on the aromatic ring is a versatile functional group that can undergo several key reactions, primarily involving its acidic proton and its ability to act as a nucleophile.

The phenolic hydroxyl group of 4-(cyclopropylmethyl)-2-nitrophenol can be readily converted into ethers and esters. These reactions are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for introducing new functionalities.

Etherification: The formation of ethers typically proceeds via the Williamson ether synthesis. The phenol (B47542) is first treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide ion. This nucleophilic phenoxide then displaces a halide from an alkyl halide to form the ether.

Reaction Scheme: Ar-OH + R-X + Base → Ar-O-R + HX

Example: Reaction with methyl iodide in the presence of a base would yield 1-(cyclopropylmethyl)-2-methoxy-3-nitrobenzene.

Esterification: Esterification can be achieved by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. For instance, reaction with acetyl chloride would yield 4-(cyclopropylmethyl)-2-nitrophenyl acetate (B1210297). In peptide synthesis, ester derivatives of similar nitrophenols serve as activated components for creating amide bonds. wikipedia.org

The reactivity in these reactions is influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating the formation of the phenoxide ion required for etherification.

Table 1: Representative Etherification and Esterification Reactions

Reactant 1 Reactant 2 Product Reaction Type
Phenol, 4-(cyclopropylmethyl)-2-nitro- Methyl Iodide / Base 1-(Cyclopropylmethyl)-2-methoxy-3-nitrobenzene Etherification
Phenol, 4-(cyclopropylmethyl)-2-nitro- Acetyl Chloride / Pyridine (B92270) 4-(Cyclopropylmethyl)-2-nitrophenyl acetate Esterification
Phenol, 4-(cyclopropylmethyl)-2-nitro- Benzyl (B1604629) Bromide / Base 1-(Cyclopropylmethyl)-2-(benzyloxy)-3-nitrobenzene Etherification

Further electrophilic substitution on the aromatic ring of Phenol, 4-(cyclopropylmethyl)-2-nitro- is governed by the directing effects of the existing substituents. The hydroxyl (-OH) and cyclopropylmethyl (-CH₂-c-C₃H₅) groups are activating and ortho-, para-directing, while the nitro (-NO₂) group is strongly deactivating and a meta-director.

The outcome of an electrophilic aromatic substitution reaction is determined by the combined influence of these groups. nih.gov The powerful activating and directing effect of the hydroxyl group typically dominates. The positions ortho and para to the hydroxyl group are at C-6 and C-4, respectively. Since the C-4 position is already occupied by the cyclopropylmethyl group, and the C-2 position by the nitro group, incoming electrophiles will be directed primarily to the C-6 position. The C-3 and C-5 positions are meta to the hydroxyl group and ortho/para to the deactivating nitro group, making them less favorable for substitution.

Predicted Regioselectivity: Electrophilic attack is most likely to occur at the C-6 position.

Example: Bromination of Phenol, 4-(cyclopropylmethyl)-2-nitro- would be expected to yield 2-bromo-4-(cyclopropylmethyl)-6-nitrophenol.

Transformations of the Nitro Group

The nitro group is a key functional handle that can be transformed into other nitrogen-containing functionalities, most notably an amino group.

The reduction of the nitro group to an amine is a synthetically important transformation, yielding 2-amino-4-(cyclopropylmethyl)phenol. This resulting aminophenol is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules. A variety of reducing agents and conditions can be employed for this conversion. wikipedia.org

Common methods for the reduction of aryl nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgresearchgate.netrsc.org This method is generally clean and efficient.

Metal-Acid Systems: Reagents like iron (Fe) in acetic acid or hydrochloric acid, tin (Sn) in hydrochloric acid, or zinc (Zn) in hydrochloric acid are effective for this reduction. wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S), sodium hydrosulfide (B80085) (NaSH), or ammonium (B1175870) sulfide ((NH₄)₂S) can be used for the selective reduction of one nitro group in the presence of another. google.comorgsyn.orggoogle.com For instance, this method is used to selectively reduce 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol. google.comorgsyn.org

Sodium Borohydride (B1222165) (NaBH₄): In the presence of a catalyst like gold nanoparticles, NaBH₄ is a potent system for the reduction of nitrophenols. nih.govmdpi.com

The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired selectivity. For Phenol, 4-(cyclopropylmethyl)-2-nitro-, catalytic hydrogenation is often preferred due to its mild conditions and high yields. A patent for a similar compound, 4-(ethylsulfonyl)-2-nitro-phenol, describes its reduction to the corresponding amine, indicating the feasibility of this transformation. google.com

Table 2: Conditions for Nitro Group Reduction

Reagent/Catalyst Solvent Conditions Product
H₂, Pd/C Ethanol (B145695) or Ethyl Acetate Room temperature and pressure 2-Amino-4-(cyclopropylmethyl)phenol
Fe, HCl Water/Ethanol Reflux 2-Amino-4-(cyclopropylmethyl)phenol
NaBH₄, AuNPs Water Room temperature 2-Amino-4-(cyclopropylmethyl)phenol nih.govmdpi.com
NaSH Aqueous solution Heating 2-Amino-4-(cyclopropylmethyl)phenol orgsyn.org

While the existing nitro group is deactivating, further nitration of the aromatic ring is possible under specific conditions. Research on 4-nitrophenol (B140041) has shown that it can undergo a nitrous acid-catalyzed nitration to yield 2,4-dinitrophenol. rsc.org This reaction proceeds through the formation of a nitrite (B80452) ester intermediate, which then rearranges. rsc.org A similar mechanism could be applicable to Phenol, 4-(cyclopropylmethyl)-2-nitro-, potentially leading to the introduction of a second nitro group, likely at the C-6 position, to form 4-(cyclopropylmethyl)-2,6-dinitrophenol.

Direct nitration using a mixture of concentrated nitric and sulfuric acids is a common method for introducing nitro groups onto an aromatic ring. oc-praktikum.dequora.com However, due to the presence of the activating hydroxyl group, such strong conditions could lead to oxidation and the formation of byproducts. quora.com

Catalytic Transformations of Phenol, 4-(cyclopropylmethyl)-2-nitro-

The nitro group of Phenol, 4-(cyclopropylmethyl)-2-nitro- is a prime target for catalytic transformations, most notably its reduction to an amino group. The catalytic reduction of nitrophenols is a well-established and environmentally significant reaction, often used as a model system to evaluate the efficacy of various catalysts. mdpi.comacs.org This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and reactivity of the aromatic ring.

A variety of metal nanoparticles, including gold (Au), silver (Ag), and copper (Cu), have been shown to be effective catalysts for the reduction of nitrophenols in the presence of a reducing agent like sodium borohydride (NaBH₄). mdpi.comacs.org The catalytic activity is influenced by factors such as the type of metal, particle size, and the nature of the support material. mdpi.com For instance, the reduction of 4-nitrophenol to 4-aminophenol (B1666318) is effectively catalyzed by silver nanoparticles. acs.org

The general mechanism for the catalytic reduction of nitrophenols involves the adsorption of the nitrophenolate ion and the hydride donor onto the surface of the metal nanoparticles. This is followed by the sequential reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to the amino group. Recent studies have identified 4-nitrosophenol (B94939) as a stable intermediate in this process. acs.org

The table below presents a summary of catalytic systems used for the reduction of nitrophenols, which are applicable to the transformation of Phenol, 4-(cyclopropylmethyl)-2-nitro-.

CatalystSupportReducing AgentKey FindingsReference
Ag NanoparticlesPolydopamine-MagnetiteNaBH₄High recyclability and comparable activity to gold-based catalysts. mdpi.com
Au NanoparticlesPolydopamine-MagnetiteNaBH₄Generally exhibits the highest catalytic activity among Cu, Ag, and Au. mdpi.com
Cu NanoparticlesPolydopamine-MagnetiteNaBH₄Environmentally friendly and as active as the best silver-based catalysts. mdpi.com
Ag NanoparticlesPoly(acrylic acid) (PAA)NaBH₄High catalytic activity, which is passivated by surface modification. acs.org

Exploration of Novel Reaction Pathways and Synthetic Utility

The synthetic utility of Phenol, 4-(cyclopropylmethyl)-2-nitro- lies in the potential to selectively manipulate its functional groups to access a diverse range of derivatives. The catalytic reduction of the nitro group to an amine, as discussed previously, would yield 2-amino-4-(cyclopropylmethyl)phenol. This resulting aminophenol is a valuable intermediate for the synthesis of heterocyclic compounds, such as benzoxazoles, through condensation with carboxylic acids or their derivatives.

The phenolic hydroxyl group offers another site for derivatization. It can undergo O-alkylation or O-acylation to produce ethers and esters, respectively. These modifications can be used to protect the hydroxyl group during subsequent reactions or to introduce new functionalities into the molecule. The reactivity of the hydroxyl group is modulated by the electronic effects of the other ring substituents.

The combination of these transformations opens up novel reaction pathways. For example, after reduction of the nitro group, the resulting amino group could be diazotized and subsequently replaced by a variety of substituents through Sandmeyer or related reactions. This would allow for the introduction of halogens, cyano groups, or other functionalities at the 2-position of the phenol ring.

Furthermore, the cyclopropylmethyl group itself remains a latent functional handle. As explored in section 5.3.1, under specific catalytic conditions, the cyclopropane (B1198618) ring can be opened to introduce a linear alkyl chain. oup.com This transformation, when combined with modifications of the nitro and phenol groups, could lead to the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. The strategic combination of these reaction pathways underscores the potential of Phenol, 4-(cyclopropylmethyl)-2-nitro- as a versatile building block in organic synthesis.

Applications in Chemical Research and Industrial Processes Excluding Clinical/biological

Role as a Key Intermediate in Organic Synthesis

The reactivity of the functional groups present in Phenol (B47542), 4-(cyclopropylmethyl)-2-nitro- makes it a valuable intermediate in multi-step organic synthesis. The nitro group and the phenolic hydroxyl group can be readily transformed into other functionalities, providing a gateway to a wide array of derivatives.

The primary role of Phenol, 4-(cyclopropylmethyl)-2-nitro- in the synthesis of advanced aromatic compounds lies in the chemical versatility of its nitro and hydroxyl groups. The nitro group can be selectively reduced to an amine, yielding 2-amino-4-(cyclopropylmethyl)phenol. This resulting aminophenol is a bifunctional molecule that can undergo a variety of subsequent reactions. For instance, the amino group can be diazotized and converted into a range of other substituents, while the phenolic hydroxyl allows for O-alkylation or O-acylation. This multi-functionality enables the synthesis of polysubstituted aromatic compounds with precisely controlled substitution patterns that might be difficult to achieve through direct substitution on a simpler aromatic precursor. nih.gov

The reduction of nitrophenols to aminophenols is a well-established and crucial transformation in industrial chemistry. nih.govmdpi.com For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a key step in the production of certain pharmaceuticals. nih.gov Similarly, 2-amino-4-substituted phenols are valuable intermediates. orgsyn.orggoogle.com By analogy, the reduction of Phenol, 4-(cyclopropylmethyl)-2-nitro- would provide access to a unique aminophenol derivative, where the cyclopropylmethyl group can confer desirable properties such as altered solubility or biological activity in the final product. google.comgoogle.com

The general synthetic utility of nitrophenols as precursors is highlighted by their widespread use in the chemical industry for manufacturing a variety of products. researchgate.net The synthesis of substituted phenols is of great value for creating new drugs and materials. nih.gov

Heterocyclic compounds are a cornerstone of medicinal chemistry and material science, and aminophenols are common starting materials for their synthesis. nih.gov The derivative, 2-amino-4-(cyclopropylmethyl)phenol, obtained from the reduction of Phenol, 4-(cyclopropylmethyl)-2-nitro-, is an ideal precursor for the construction of various heterocyclic systems.

For example, condensation of this aminophenol with appropriate dicarbonyl compounds or their equivalents can lead to the formation of heterocycles such as benzoxazoles. Benzoxazole moieties are present in a number of natural products and pharmacologically active compounds. The synthesis of 2-amino-4-tert-amyl-6-nitro-phenol, a structurally related compound, highlights its use as an intermediate for pigments and dyes, which often feature heterocyclic structures. google.com The general mechanism for the synthesis of amino alkyl phenols often involves the reaction of an imine with a phenol, demonstrating the utility of these building blocks in forming new carbon-carbon bonds ortho to the hydroxyl group. researchgate.net

The presence of the cyclopropylmethyl group adds another dimension to the potential applications of the resulting heterocyclic compounds, potentially influencing their physical and biological properties.

Potential in Material Science and Polymer Chemistry

The functional groups of Phenol, 4-(cyclopropylmethyl)-2-nitro- also suggest its potential for applications in material science, particularly in the development of functional polymers, coatings, dyes, and pigments.

Phenolic compounds are widely used as monomers or additives in polymer chemistry, often imparting antioxidant or UV-stabilizing properties to the final material. The phenolic hydroxyl group in Phenol, 4-(cyclopropylmethyl)-2-nitro- could be exploited for its incorporation into polymer backbones, for example, through polycondensation reactions to form polyesters or polyethers.

Furthermore, the nitro group itself can be a useful functionality in polymers. For instance, nitroxide-mediated living radical polymerization is a powerful method for synthesizing polymers with controlled architectures, and while not directly related, it shows the utility of nitrogen-containing functional groups in polymer synthesis. ibm.comresearchgate.net The reduction of the nitro group to an amine would create a reactive site for grafting onto existing polymer chains or for use as a curing agent in epoxy resins.

Nitrophenols and their derivatives are historically important intermediates in the synthesis of dyes and pigments. researchgate.net The synthesis of 2-amino-4-tert-amyl-6-nitro-phenol is explicitly mentioned for its use as an intermediate for pigments and dyes. google.com The chromophoric properties of the nitroaromatic system in Phenol, 4-(cyclopropylmethyl)-2-nitro-, combined with the potential for diazotization of the corresponding amino derivative, make it a candidate for a precursor to azo dyes.

The general process involves the reduction of the nitro group to an amine, followed by diazotization and coupling with another aromatic compound (a coupling component) to form a highly conjugated azo compound, which is the basis of many vibrant and stable colorants. The specific shade and properties of the resulting dye would be influenced by the 4-(cyclopropylmethyl) substituent.

Applications in Agrochemical Research

Many commercial pesticides and herbicides are based on substituted phenol structures. Nitrophenols, in particular, are known to be precursors for agrochemicals. researchgate.net For example, certain nitrophenols are used as plant growth regulators. paspk.org The cyclopropyl (B3062369) group is also a feature in a number of successful agrochemicals, often contributing to their enhanced efficacy. Cyclopropylmethanol (B32771), a related building block, is an intermediate for insecticides, fungicides, and herbicides. google.com

Given these precedents, Phenol, 4-(cyclopropylmethyl)-2-nitro- represents a lead structure for the synthesis and screening of new potential agrochemicals. The combination of the nitrophenol scaffold with the cyclopropylmethyl group could lead to novel compounds with desirable herbicidal, fungicidal, or insecticidal properties. Research in this area would involve the synthesis of a library of derivatives by modifying the phenolic hydroxyl and nitro groups and evaluating their biological activity against various pests and weeds.

Precursor for Herbicide and Pesticide Synthesis

While specific herbicides or pesticides derived directly from Phenol, 4-(cyclopropylmethyl)-2-nitro- are not prominently documented, the broader class of nitrophenols serves as crucial precursors in the agrochemical industry. For instance, aryloxyphenoxypropionates, a significant class of herbicides that target acetyl-CoA carboxylase (ACCase) in grasses, are synthesized using phenolic intermediates. researchgate.net The synthesis often involves the reaction of a substituted phenol with other reagents to build the final herbicidal molecule. researchgate.netnih.gov It is plausible that Phenol, 4-(cyclopropylmethyl)-2-nitro- could be utilized in a similar capacity, with the cyclopropylmethyl group potentially imparting specific properties to the final product. The general synthetic utility of phenolic compounds in creating complex molecules for agriculture is a recurring theme in chemical synthesis. nih.govmdpi.commdpi.com

Role in Plant Growth Regulator Development

Certain nitrophenolic compounds are known to act as plant growth regulators. For example, sodium nitrophenolate, a mixture including sodium p-nitrophenolate, is used to stimulate plant growth and improve nutrient uptake. mdpi.comnih.govgoogle.com These compounds can enhance photosynthesis, promote root development, and increase crop yield. plantgrowthhormones.com Another example is Ancymidol, a pyrimidine-based compound containing a cyclopropyl group, which functions as a plant growth regulator by inhibiting gibberellin biosynthesis. nih.gov Although direct evidence for Phenol, 4-(cyclopropylmethyl)-2-nitro- as a plant growth regulator is not available, its structural motifs—a nitrophenol and a cyclopropyl group—are present in known active compounds, suggesting a potential area for future investigation. nih.govgoogle.com

Environmental Chemistry Research Applications

Studies on Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

Specific studies on the abiotic degradation of Phenol, 4-(cyclopropylmethyl)-2-nitro- are not found in the reviewed literature. However, research on similar compounds like 4-nitrophenol provides insights into potential degradation pathways. The biodegradation of 4-nitrophenol in aquatic environments has been the subject of standardized testing, though results can be variable depending on the conditions and microbial inocula used. nih.gov The degradation of nitrophenols in soil and water is a complex process influenced by factors such as pH, temperature, and microbial activity.

Photochemical Stability and Transformation Pathways

The photochemical stability of a compound determines its persistence in the environment upon exposure to sunlight. While no specific photochemical data for Phenol, 4-(cyclopropylmethyl)-2-nitro- is available, studies on other nitrophenols indicate that they can undergo phototransformation. The exact pathways and rates of these transformations would be specific to the full chemical structure.

Analytical Chemistry Applications (beyond simple identification)

In analytical chemistry, well-characterized compounds serve as essential tools for method development and validation.

Use as a Reference Standard in Chromatographic Method Development

Certified reference materials (CRMs) and reference standards are fundamental for the accuracy and reliability of chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). sigmaaldrich.com These standards are used to calibrate instruments, validate analytical methods, and ensure the quality of experimental data. For instance, HPLC methods have been developed for the simultaneous quantification of 4-nitrophenol and its metabolites, utilizing reference standards for each analyte. nih.govnih.gov In this context, a purified and well-characterized sample of Phenol, 4-(cyclopropylmethyl)-2-nitro- could serve as a reference standard for its own analysis in various matrices, or for the development of analytical methods for related compounds. rsc.org

Despite a comprehensive search for "Phenol, 4-(cyclopropylmethyl)-2-nitro-," no specific information regarding the development of detection methods for this particular compound in complex chemical mixtures could be located in the available resources. The search results consistently provided information on other, more common nitrophenol derivatives, but not on the specified analyte.

Therefore, it is not possible to provide an article section on the "Development of Detection Methods in Complex Chemical Mixtures" that focuses solely on "Phenol, 4-(cyclopropylmethyl)-2-nitro-." The strict adherence to the requested subject, as per the user's instructions, cannot be fulfilled due to the absence of relevant scientific literature for this specific compound.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the separation and quantification of nitrophenolic compounds due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like nitrophenols. chromatographyonline.comacs.org Method development for "Phenol, 4-(cyclopropylmethyl)-2-nitro-" would likely start with reverse-phase (RP) HPLC, which is widely used for the separation of polar analytes. acs.org

A typical HPLC method for nitrophenols involves a C18 column and a mobile phase consisting of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer to control the pH. chromatographyonline.comnih.govnih.gov The pH of the mobile phase is a critical parameter as it influences the retention time and peak shape of phenolic compounds. nih.gov For instance, in the analysis of similar compounds, an acidic to neutral pH is often employed to ensure the analytes are in their non-ionized form, leading to better retention on a reverse-phase column. nih.gov

Detection is commonly achieved using a UV-Vis detector, as nitrophenols exhibit strong absorbance in the UV region. nih.govnih.gov For enhanced selectivity and sensitivity, a photodiode array (PDA) detector can be used to obtain spectral information, aiding in peak identification and purity assessment. pom.go.idnih.gov

Validation of an HPLC method is essential to ensure its reliability. chromatographyonline.compom.go.id This process typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and reproducibility), accuracy, and selectivity. chromatographyonline.comnih.govpom.go.id

Table 1: Illustrative HPLC Method Parameters for Nitrophenol Analysis

Parameter Condition Reference
Column C18, 250 mm x 4.6 mm, 5 µm pom.go.id
Mobile Phase Acetonitrile: 0.05 M Acetic Buffer (pH 5.9) (20:80, v/v) pom.go.id
Flow Rate 1.0 mL/min nih.govnih.govpom.go.id
Detection UV-Vis at 290 nm nih.govnih.gov
Temperature 40°C pom.go.id

| Internal Standard | 4-Ethylphenol or 2-Chlorophenol | chromatographyonline.comnih.gov |

This table presents typical conditions for the analysis of related nitrophenols and would serve as a starting point for method development for Phenol (B47542), 4-(cyclopropylmethyl)-2-nitro-.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While nitrophenols themselves can be analyzed directly by GC, their polarity can lead to poor peak shape and interaction with the GC system. researchgate.net Therefore, derivatization is often employed to convert them into more volatile and less polar derivatives, improving their chromatographic behavior. researchgate.netmdpi.com

A common derivatization agent is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the phenolic hydroxyl group into a tert-butyldimethylsilyl (TBDMS) ether. researchgate.net These derivatives are more amenable to GC separation and provide characteristic mass spectra that are useful for identification and quantification. researchgate.net The mass spectrometer, operating in selected ion monitoring (SIM) mode, can provide high sensitivity and selectivity for the target analytes. researchgate.net

The analysis of volatile phenols in complex matrices, such as wine, has been successfully performed using GC-MS coupled with stir bar sorptive extraction (SBSE), demonstrating the technique's applicability for trace-level detection. mdpi.com

Table 2: Example of GC-MS Parameters for Derivatized Phenolic Compounds

Parameter Condition Reference
Derivatization Agent N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) researchgate.net
Injection Mode Splitless researchgate.net
Ionization Mode Electron Impact (EI), 70 eV nih.gov

| MS Detection | Selected Ion Monitoring (SIM) | researchgate.net |

This table outlines common GC-MS conditions for the analysis of derivatized phenols, which would be adaptable for Phenol, 4-(cyclopropylmethyl)-2-nitro-.

Advanced Spectroscopic Detection Methods (e.g., Fluorescence, Chemiluminescence)

While UV-Vis detection is standard in HPLC, more advanced spectroscopic methods can offer enhanced sensitivity and selectivity. Fluorescence detection, in particular, is a highly sensitive technique for compounds that fluoresce or can be derivatized to be fluorescent. chromatographyonline.commdpi.com

For nitrophenols, which are generally not naturally fluorescent, derivatization with a fluorescent tag can be employed. mdpi.com Alternatively, fluorescence quenching-based sensors have been developed for the detection of nitrophenols. rsc.orgsci-hub.senih.gov These sensors often utilize luminescent materials like metal-organic frameworks (MOFs) or quantum dots, whose fluorescence is quenched in the presence of nitroaromatic compounds. rsc.orgsci-hub.se The degree of quenching can be correlated to the concentration of the analyte, providing a basis for quantification. nih.gov

For instance, a Zr(IV) metal-organic framework has shown high sensitivity for the detection of dinitrophenols and trinitrophenols with detection limits in the nanomolar range. rsc.org Similarly, bovine serum albumin-capped silver nanoclusters have been used as a fluorescence probe for the sensitive and selective detection of 4-nitrophenol (B140041). nih.gov

Chemiluminescence methods, another highly sensitive detection technique, could also be explored, although their application for nitrophenols is less commonly reported in the reviewed literature.

Electrochemical Detection Strategies

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of electroactive compounds like nitrophenols. acs.orgscispace.com These techniques are based on the oxidation or reduction of the analyte at an electrode surface. The nitro group in "Phenol, 4-(cyclopropylmethyl)-2-nitro-" is electrochemically active and can be readily reduced, forming the basis for its detection. researchgate.net

Various modified electrodes have been developed to enhance the sensitivity and selectivity of nitrophenol detection. These modifications can involve the use of nanomaterials such as graphene, carbon nanotubes, and metal nanoparticles. nih.govnih.govrsc.org For example, a glassy carbon electrode modified with a pyridine (B92270) diketopyrrolopyrrole-functionalized graphene oxide composite has demonstrated high sensitivity for the detection of 4-nitrophenol. nih.gov Similarly, porous graphitic carbon nitride-coated screen-printed electrodes have been successfully used for the electrochemical determination of 4-nitrophenol in environmental water samples. nih.gov

Differential pulse voltammetry (DPV) is a commonly used electrochemical technique that offers good sensitivity and resolution. nih.govnih.gov

Table 3: Performance of Selected Electrochemical Sensors for 4-Nitrophenol

Electrode Material Linear Range (µM) Detection Limit (µM) Reference
Pyridine diketopyrrolopyrrole-functionalized graphene oxide/GCE 0.5–50 and 50–163 0.10 nih.gov
Oxidized graphitic carbon nitride/SPE 0.0033–0.313 0.075 nih.gov
Biomass-derived activated carbon/GCE up to 500 0.16 researchgate.net

GCE: Glassy Carbon Electrode, SPE: Screen-Printed Electrode

Sample Preparation and Extraction Techniques for Complex Chemical Matrices

Effective sample preparation is a critical step to isolate and concentrate the target analyte from complex matrices such as environmental water, soil, or industrial effluents, and to remove potential interferences. chromatographyonline.commdpi.com

For aqueous samples, solid-phase extraction (SPE) is a widely used technique for the preconcentration of phenols and nitrophenols. chromatographyonline.com Polymeric sorbents are often employed in SPE cartridges to retain the analytes from a large volume of water, which are then eluted with a small volume of an organic solvent. chromatographyonline.com This not only cleans up the sample but also increases the concentration of the analyte, thereby improving the detection limits of the subsequent analysis. chromatographyonline.com

For solid samples or complex liquid matrices, liquid-liquid extraction (LLE) or Soxhlet extraction may be necessary to isolate the phenolic compounds. researchgate.net The choice of extraction solvent is crucial and depends on the polarity of the analyte and the nature of the matrix. mdpi.com

Stir bar sorptive extraction (SBSE) is another effective technique, particularly for volatile and semi-volatile compounds, where a coated stir bar is used to extract the analytes from the sample, followed by thermal desorption for GC analysis. mdpi.com

Method Validation: Linearity, Sensitivity, Precision, and Accuracy for Environmental or Industrial Analysis

The validation of an analytical method is paramount to ensure that the generated data is reliable and fit for its intended purpose, whether for regulatory compliance in environmental monitoring or quality control in industrial processes. chromatographyonline.commdpi.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve. pom.go.idmdpi.com

Sensitivity: This is indicated by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comrsc.org

Precision: This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at different levels (e.g., intra-day and inter-day precision). chromatographyonline.compom.go.id

Accuracy: This refers to the closeness of the measured value to the true or accepted value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. chromatographyonline.comacs.org

An example of method validation for nitrophenols in tap water using HPLC showed recoveries in the range of 90–112%, with intraday and interday precision (as CV) being less than 15%. chromatographyonline.com Similarly, a validated HPLC method for 4-amino-3-nitrophenol (B127093) reported precision values between 0.59% and 1.92% and recovery rates between 99.06% and 101.05%. pom.go.id

Table 4: List of Compounds Mentioned

Compound Name
Phenol, 4-(cyclopropylmethyl)-2-nitro-
2-Chlorophenol
4-Ethylphenol
4-Nitrophenol
2-Nitrophenol (B165410)
4,6-Dinitro-o-cresol
2,4-Dinitrophenol (B41442)
Acetonitrile
Methanol
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
4-Amino-3-nitrophenol
Guaiacol
4-Methylguaiacol
4-Ethylguaiacol
4-Ethylphenol
o-Cresol
p-Cresol
m-Cresol
4-Vinylguaiacol
N-Nitrosodimethylamine (NDMA)
N-Nitrosodiethylamine (NDEA)
Dansyl chloride
Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Pyridine
Diketopyrrolopyrrole
Graphene Oxide
Graphitic Carbon Nitride
β-Cyclodextrin
Gold
Tetracene
Anthracene

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes for Analogues

The synthesis of nitrophenols is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions and environmentally challenging reagents. Future research should prioritize the development of greener synthetic pathways for "Phenol, 4-(cyclopropylmethyl)-2-nitro-" and its analogues. This could involve exploring catalytic systems that offer high selectivity and efficiency under milder conditions. For instance, the synthesis of related compounds like 4-bromo-2-nitrophenol (B183274) has been achieved through methods such as the oxidative bromination of 2-nitrophenol (B165410) using a vanadyl Schiff base complex as a catalyst. chemicalbook.com Another approach involves the use of continuous flow reactors for nitration, which can offer better control over reaction parameters and improve safety. chemicalbook.com

Future synthetic strategies could focus on:

Catalytic Nitration: Investigating solid acid catalysts or metal-organic frameworks (MOFs) to regioselectively introduce the nitro group onto the 4-(cyclopropylmethyl)phenol scaffold, minimizing the formation of unwanted isomers.

Biocatalysis: Exploring the use of enzymes, such as nitronate monooxygenases, to perform regioselective nitration under environmentally benign aqueous conditions.

Flow Chemistry: Optimizing continuous flow processes for the synthesis of "Phenol, 4-(cyclopropylmethyl)-2-nitro-", which can enhance reaction efficiency, safety, and scalability. chemicalbook.com

A comparative table of potential synthetic routes is presented below:

Synthetic Route Potential Advantages Key Research Focus
Catalytic NitrationHigh selectivity, reusable catalysts, milder reaction conditions.Development of novel catalysts, optimization of reaction parameters.
BiocatalysisHigh regioselectivity, environmentally friendly, operates in aqueous media.Enzyme discovery and engineering, substrate scope expansion.
Flow ChemistryEnhanced safety, improved heat and mass transfer, scalability.Reactor design, optimization of flow parameters, integration with purification.

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups of "Phenol, 4-(cyclopropylmethyl)-2-nitro-"—the hydroxyl, nitro, and cyclopropylmethyl moieties—offer a rich platform for a variety of chemical transformations. Future research should aim to explore the derivatization of this molecule to generate a library of new compounds with potentially valuable properties.

Key areas for exploration include:

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield 2-amino-4-(cyclopropylmethyl)phenol, a potentially useful building block for the synthesis of heterocyclic compounds, dyes, and pharmaceutical intermediates. The resulting aminophenol could be a precursor to novel ligands for metal catalysis or biologically active molecules.

Etherification and Esterification of the Phenolic Hydroxyl: Conversion of the hydroxyl group into ethers or esters can modulate the compound's solubility, lipophilicity, and electronic properties. These derivatives could be investigated for applications in materials science or as prodrugs in medicinal chemistry.

Reactions of the Cyclopropylmethyl Group: The cyclopropyl (B3062369) ring is known for its unique electronic properties and can participate in ring-opening reactions under specific conditions, providing access to a different class of chemical structures.

Investigation of its Role in Advanced Material Science Applications

Substituted nitrophenols have been investigated for their utility in various materials. For instance, 4-nitrophenol (B140041) is a well-known pH indicator and has been used in the development of sensors. nih.gov The specific substitution pattern of "Phenol, 4-(cyclopropylmethyl)-2-nitro-" may impart unique optical or electronic properties that could be harnessed in advanced materials.

Future research could focus on:

Nonlinear Optical (NLO) Materials: The presence of electron-donating (hydroxyl) and electron-withdrawing (nitro) groups suggests that this molecule could exhibit NLO properties. researchgate.net Research into its hyperpolarizability and its potential for incorporation into polymeric matrices for NLO applications would be a valuable pursuit.

Sensors: The phenolic proton's acidity will be influenced by the nitro and cyclopropylmethyl groups, potentially making it a sensitive indicator for changes in pH or the presence of specific metal ions. Its incorporation into sensor arrays or as a standalone chemosensor could be explored.

Liquid Crystals: The rod-like shape of the molecule, combined with the potential for intermolecular interactions, suggests that its derivatives could exhibit liquid crystalline properties.

Deeper Computational Insight into its Reactivity and Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. scirp.org A thorough computational investigation of "Phenol, 4-(cyclopropylmethyl)-2-nitro-" would provide a theoretical foundation for the experimental work outlined in the preceding sections. Density Functional Theory (DFT) studies could be particularly insightful. researchgate.netnih.gov

Key areas for computational analysis include:

Molecular Electrostatic Potential (MESP): MESP mapping can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com This would be crucial for planning derivatization strategies.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the molecule's electronic transitions, reactivity, and kinetic stability. nih.gov

Reactivity Descriptors: Calculation of global and local reactivity descriptors, such as electronegativity, hardness, and electrophilicity, can provide a quantitative measure of the molecule's reactivity. nih.gov

Non-Covalent Interactions: Analysis of potential hydrogen bonding and other non-covalent interactions can shed light on its solid-state packing and its interactions with biological targets or material surfaces. mdpi.com

A table summarizing key computational parameters to be investigated is provided below:

Computational Method Parameter Significance
Density Functional Theory (DFT)Molecular GeometryProvides the optimized 3D structure.
DFTMolecular Electrostatic Potential (MESP)Predicts reactive sites for electrophilic and nucleophilic attack. mdpi.com
DFTFrontier Molecular Orbitals (HOMO/LUMO)Determines electronic properties and reactivity. nih.gov
Time-Dependent DFT (TD-DFT)Electronic Absorption SpectraPredicts UV-Vis absorption for comparison with experimental data. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)Bond Critical PointsCharacterizes the nature of chemical bonds and non-covalent interactions.

Expanding Analytical Capabilities for Trace Detection in Environmental Samples

Given that nitrophenols are a class of environmental pollutants, developing sensitive and selective methods for the detection of "Phenol, 4-(cyclopropylmethyl)-2-nitro-" in environmental matrices would be a prudent area of future research. researchgate.netbohrium.com While this specific compound is not currently a major monitored pollutant, its potential synthesis and use could necessitate such analytical methods.

Future research in this area could build upon the extensive work done for the detection of 4-nitrophenol:

Electrochemical Sensors: Designing electrochemical sensors based on modified electrodes (e.g., using nanomaterials like graphene or carbon nitride) could offer a low-cost, portable, and highly sensitive detection method. nih.govresearchgate.net

Spectroscopic and Spectrometric Methods: Developing protocols for its detection using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) would provide high accuracy and reliability.

Luminescence-Based Probes: Synthesizing fluorescent probes that selectively interact with "Phenol, 4-(cyclopropylmethyl)-2-nitro-" could lead to the development of highly sensitive and selective optical detection methods. nih.gov

The following table outlines potential analytical techniques and their prospective limits of detection, based on analogous compounds:

Analytical Technique Principle Potential Limit of Detection (LOD) Reference Analogy
Differential Pulse VoltammetryElectrochemical reduction of the nitro group.0.075 µM nih.gov
Fluorescence SpectroscopyQuenching or enhancement of a fluorophore's emission.26 nM - 2 µM nih.gov
Surface Plasmon ResonanceChange in refractive index upon binding to a functionalized surface.0.076 µM - 0.034 pM nih.gov
HPLC-MS/MSChromatographic separation followed by mass spectrometric detection.Low ng/L to µg/L rangeGeneral analytical capability

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing intermediates of Phenol, 4-(cyclopropylmethyl)-2-nitro-?

  • Methodology : Key intermediates like 4-(cyclopropylmethyl)piperazine derivatives are synthesized via nucleophilic substitution and reductive amination. For example:

  • Step 1 : React (1R,4R)-4-aminocyclohexan-1-ol with benzyl bromide in DMF/K₂CO₃ to introduce dibenzylamine groups .
  • Step 2 : Oxidize the alcohol to a ketone using PCC in DCM .
  • Step 3 : Couple tert-butyl piperazine-1-carboxylate with (bromomethyl)cyclopropane in DCM/TEA to install the cyclopropylmethyl group .
    • Validation : Monitor reaction progress via TLC and confirm purity using MS (e.g., m/z 238 [M + H]⁺ for intermediate 279) .

Q. How do researchers characterize the purity and structural integrity of Phenol, 4-(cyclopropylmethyl)-2-nitro- derivatives?

  • Analytical Workflow :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 492 [M + H]⁺ for COMPOUND 36) .
  • NMR Spectroscopy : Use ¹H NMR (300 MHz, MeOD) to resolve stereochemistry. For example, δ 8.60 ppm (aromatic protons) and δ 0.36 ppm (cyclopropyl methylene) .
  • Chromatography : Purify via prep TLC or column chromatography using silica gel .

Q. What safety protocols are recommended for handling nitrophenol derivatives?

  • Guidelines :

  • Storage : Keep in tightly sealed containers in ventilated areas to prevent oxidation .
  • PPE : Use gloves and eye protection; avoid inhalation/ingestion (acute toxicity data unavailable but presumed hazardous) .
  • Waste Disposal : Treat as toxic organic waste and incinerate in approved facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4-(cyclopropylmethyl)piperazine intermediates?

  • Strategies :

  • Solvent Optimization : Use DCM for nucleophilic substitutions (polar aprotic solvent enhances reactivity) .
  • Catalyst Screening : Test NaHB(OAc)₃ vs. other reductants for reductive amination efficiency .
  • Temperature Control : Conduct reactions at 140°C in sealed tubes for high-temperature amination (e.g., COMPOUND 36 synthesis) .
    • Troubleshooting : Low yields may result from incomplete deprotection of tert-butyl groups; verify via MS after TFA treatment .

Q. What analytical strategies resolve contradictions in stereochemical assignments of diastereomeric products?

  • Approach :

  • Chiral HPLC : Separate enantiomers (e.g., 277 vs. 278) using chiral stationary phases .
  • NOE NMR Experiments : Detect spatial proximity of protons to confirm cyclohexylamine configurations .
  • X-ray Crystallography : Resolve absolute stereochemistry for crystalline intermediates .

Q. How can researchers evaluate the biological activity of Phenol, 4-(cyclopropylmethyl)-2-nitro- derivatives in vitro?

  • Protocol :

  • Target Binding Assays : Use SPR or fluorescence polarization to measure affinity for enzymes (e.g., Vps34 inhibition, referencing PubChem data) .
  • Cellular Models : Test cytotoxicity in cancer cell lines using derivatives like COMPOUND 36 (IC₅₀ values correlate with MS/NMR-verified structures) .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubations with LC-MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.